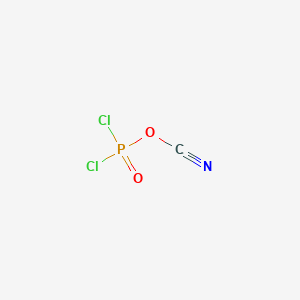

Phosphorocyanatidic dichloride

CAS No.: 4743-41-3

Cat. No.: VC19733192

Molecular Formula: CCl2NO2P

Molecular Weight: 159.89 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4743-41-3 |

|---|---|

| Molecular Formula | CCl2NO2P |

| Molecular Weight | 159.89 g/mol |

| IUPAC Name | dichlorophosphoryl cyanate |

| Standard InChI | InChI=1S/CCl2NO2P/c2-7(3,5)6-1-4 |

| Standard InChI Key | DFENTPZMQILDDZ-UHFFFAOYSA-N |

| Canonical SMILES | C(#N)OP(=O)(Cl)Cl |

Introduction

Synthesis and Manufacturing

Historical Synthesis Method

The original synthesis involves the condensation of ethyl carbamate (NH₂COOCH₂CH₃) with phosphorus pentachloride (PCl₅) at elevated temperatures :

Key parameters include gradual heating from 10°C to 80°C over 5.5 hours to mitigate exothermic side reactions. The product is distilled under reduced pressure (50 mmHg), yielding an 87.5% pure fraction with a boiling point of 64–66°C .

Modern Adaptations

Contemporary methods focus on improving yield and purity. For instance, substituting SbF₃ for PCl₅ enables the preparation of fluorinated analogs like POF₂NCO, which are less prone to decomposition .

Physical and Chemical Properties

Structural Characteristics

Phosphorocyanatidic dichloride adopts a tetrahedral geometry around phosphorus, with the isocyanate group occupying one apical position (Figure 1). Spectroscopic data (e.g., NMR) confirm the presence of a deshielded phosphorus center due to electron-withdrawing groups .

Table 1: Physicochemical Properties of Cl₂P(O)NCO

| Property | Value |

|---|---|

| Molecular weight | 193.88 g/mol |

| Boiling point | 64–66°C (50 mmHg) |

| Density () | 1.5899 g/cm³ |

| Refractive index () | 1.3381 |

| Elemental analysis | P: 19.4%; Cl: 44.4%; N: 8.75% |

Stability and Decomposition

The compound decomposes upon prolonged storage at room temperature, releasing HCl and forming polymeric by-products. Distillation at atmospheric pressure accelerates degradation, necessitating vacuum purification .

Reactivity and Derivative Formation

Nucleophilic Substitution Reactions

The chlorine atoms in Cl₂P(O)NCO are susceptible to substitution by alkoxy, amino, and thiol groups:

Reaction with Alcohols

Treatment with alcohols (ROH) yields carbamatophosphorodichloridates:

Phenol derivatives exhibit higher stability due to resonance stabilization of the aryloxy groups .

Reaction with Amines

Primary amines (RNH₂) produce ureidophosphorodichloridates:

Secondary amines undergo similar reactions but require elevated temperatures .

Fluorination Pathways

Halogen exchange with SbF₃ converts Cl₂P(O)NCO to POF₂NCO, a more stable analog with a boiling point of 68.5°C . This derivative retains the isocyanate group, enabling further functionalization.

Applications in Organophosphorus Chemistry

Precursor to Fluorinated Derivatives

POF₂NCO, synthesized from Cl₂P(O)NCO, serves as a polyfunctional reagent for introducing fluorinated phosphates into organic frameworks. These compounds are valued in agrochemical and pharmaceutical research for their metabolic stability .

Carbamate and Urea Linkages

Derivatives containing carbamate or urea moieties find use as enzyme inhibitors and polymer crosslinkers. For example, ethyl carbamatophosphorodifluoridate ([C₂H₅O]₂P(O)NCOF₂) has been explored as a cholinesterase inhibitor .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume